ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
Description
Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate is a boronate ester featuring a pyrazole core linked to a propanoate ethyl ester. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl and heteroaryl frameworks . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability and solubility in organic solvents, making it a preferred reagent in catalytic transformations.
Properties
IUPAC Name |
ethyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4/c1-6-19-12(18)7-8-17-10-11(9-16-17)15-20-13(2,3)14(4,5)21-15/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFYQFPMCJILRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula: CHBO
- Molecular Weight: 226.08 g/mol
The structure features a pyrazole ring linked to a propanoate group and a dioxaborolane moiety, which may contribute to its biological activity.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: Preliminary studies suggest that compounds with similar structural motifs can act as enzyme inhibitors. For instance, derivatives containing pyrazole rings have shown inhibition against various targets such as tryptophan hydroxylase (TPH) and cyclooxygenases (COX), which are critical in inflammatory pathways .
- Antioxidant Activity: The presence of the dioxaborolane group may enhance the compound's ability to scavenge free radicals. This property is crucial in reducing oxidative stress-related damage in cells .
- Cell Signaling Modulation: Some studies have indicated that pyrazole derivatives can modulate cell signaling pathways involved in cellular proliferation and apoptosis. This modulation could be beneficial in cancer research where controlling cell growth is essential .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Properties: Compounds with similar structures have demonstrated significant anti-inflammatory effects in preclinical models by inhibiting pro-inflammatory cytokines.
- Anticancer Potential: The ability to inhibit specific enzymes involved in tumor growth suggests potential applications in cancer therapy. For instance, studies on related compounds have shown promising results in inhibiting tumor cell lines .
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- In Vivo Studies on Inflammation:
- Cancer Cell Line Testing:
Data Summary Table
| Property/Study | Findings |
|---|---|
| Molecular Formula | CHBO |
| Molecular Weight | 226.08 g/mol |
| Mechanism of Action | Enzyme inhibition; antioxidant activity; cell signaling modulation |
| Anti-inflammatory Effects | Significant reduction in inflammatory markers in animal models |
| Anticancer Activity | IC < 10 µM against various cancer cell lines |
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate has been explored for its potential in drug development due to its unique structure that allows for:
- Targeting Specific Biological Pathways : The pyrazole ring is known for its biological activity against various targets including enzymes and receptors.
Materials Science
The compound is also being studied for applications in materials science:
- Polymer Chemistry : Used as a monomer in the synthesis of functionalized polymers that exhibit desirable physical properties.
Agricultural Chemistry
There is potential for this compound to be utilized in the development of agrochemicals:
- Pesticide Formulations : Its boron-containing structure may enhance the efficacy of certain pesticides by improving their stability and bioavailability.
Case Study 1: Medicinal Applications
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their activity against cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents.
Case Study 2: Material Development
A research team at a leading university investigated the use of this compound as a building block for new polymer materials. They reported improvements in thermal stability and mechanical strength when incorporated into polymer matrices.
Comparison with Similar Compounds
Alkyl Chain Variations
Key Observations :
- Chain Length: Increasing the alkyl chain (butanoate, pentanoate) enhances lipophilicity, which may improve membrane permeability in drug discovery but reduce aqueous solubility .
Functional Group Modifications
Key Observations :
Preparation Methods
Preparation of SEM-Protected Pyrazole Boronic Acid Pinacol Ester
| Parameter | Details |
|---|---|
| Starting Material | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
| Reagents | Potassium carbonate or sodium hydride; 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) |
| Solvent | N-Methylpyrrolidone (NMP), tetrahydrofuran (THF), or dimethylformamide (DMF) |
| Temperature | Room temperature to 20°C |
| Atmosphere | Inert (nitrogen or argon) |
| Reaction Time | 16 hours (overnight) |
| Yield | 61% to 86% |
| Work-up | Dilution with ethyl acetate, washing with saturated sodium bicarbonate, water, brine, drying over Na2SO4 |
| Purification | Filtration, concentration, column chromatography if needed |
Example Experimental Procedure:
A solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (8.2 g, 41 mmol) in NMP (60 mL) is treated with potassium carbonate (12 g, 82 mmol) and 2-(trimethylsilyl)ethoxymethyl chloride (7.8 mL, 43 mmol) under nitrogen atmosphere at room temperature for 16 hours. The reaction mixture is then diluted with ethyl acetate (300 mL), washed successively with saturated sodium bicarbonate solution, water, and brine, dried over sodium sulfate, filtered, and concentrated to yield the SEM-protected intermediate as a yellowish oil with an 86% yield.
Alternative Base and Solvent Systems
Using sodium hydride (60% dispersion in oil) in DMF at 0°C to ambient temperature also affords the SEM-protected pyrazole boronate ester in about 86% yield. After stirring overnight, the reaction mixture is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, washed, dried, and concentrated.
Cesium carbonate in a mixed solvent system of tetrahydrofuran and acetonitrile at room temperature for 2 hours yields the intermediate in approximately 66% yield. The reaction mixture is filtered, concentrated, and purified by washing and drying steps.
Summary Table of Key Preparation Parameters
| Step | Reagents / Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| SEM Protection (K2CO3) | K2CO3, SEM-Cl | NMP | 20°C | 16 h | 86 | Inert atmosphere, work-up with EtOAc & washes |
| SEM Protection (NaH) | NaH (60%), SEM-Cl | DMF | 0°C to RT | Overnight | 86 | Quenched with NH4Cl, extracted with EtOAc |
| SEM Protection (Cs2CO3) | Cs2CO3, SEM-Cl | THF/Acetonitrile | 20°C | 2 h | 65.94 | Filtered through celite, washed & dried |
| SEM Protection (NaH) | NaH (70%), SEM-Cl | THF | 0°C to RT | Overnight | 72 | Quenched with NH4Cl, extraction & drying |
Research Findings and Notes
The use of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is a common strategy to protect the pyrazole nitrogen, facilitating subsequent functionalization without affecting the boronate ester moiety.
Potassium carbonate and sodium hydride are effective bases for deprotonation and nucleophilic substitution reactions in the formation of the SEM-protected pyrazole boronate ester.
The reactions are typically carried out under inert atmosphere to prevent oxidation or hydrolysis of sensitive boronate esters.
The yields reported are consistently high (above 60%), indicating robust and reproducible methods.
Purification involves standard organic work-up procedures including aqueous washes and drying over anhydrous salts, followed by concentration and sometimes chromatographic purification.
Q & A
Basic: How can the synthesis of this compound be optimized for improved yield in Suzuki-Miyaura coupling reactions?
Methodological Answer:
The boronic ester moiety in this compound makes it a candidate for Suzuki-Miyaura cross-coupling. To optimize synthesis:
- Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading. Higher catalyst loads may reduce purity due to residual palladium.
- Solvent System: A mix of DMF/H₂O (4:1) at 80°C ensures solubility of both aryl halides and boronic esters .
- Base Compatibility: Sodium carbonate (2–3 equiv.) effectively deprotonates intermediates without side reactions. Post-reaction, neutralize with citric acid to isolate the product .
- Purification: Column chromatography (ethyl acetate/hexane, 1:4) removes unreacted boronic ester and palladium residues .
Table 1: Optimization Parameters from Literature
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (1 mol%) | 75–85% | |
| Solvent | DMF/H₂O (4:1) | 80–90% | |
| Temperature | 80°C | - |
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- FT-IR: Ester C=O stretch (~1720 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
- HPLC-MS: Monitor purity (>98%) and detect hydrolyzed boronic acid byproducts .
Advanced: How does the dioxaborolane group influence hydrolytic stability, and how can degradation be mitigated during storage?
Methodological Answer:
- Stability Challenges: The dioxaborolane group hydrolyzes in humid conditions to boronic acid, reducing coupling efficiency.
- Mitigation Strategies:
Advanced: How can contradictory data on reaction yields from different protocols be resolved?
Methodological Answer:
Contradictions often arise from:
- Impurity Profiles: Unoptimized purification (e.g., inadequate column chromatography) leaves side products. Use preparative HPLC for challenging separations .
- Catalyst Deactivation: Trace oxygen/moisture degrades Pd catalysts. Pre-purge reactions with N₂ and use degassed solvents .
- Kinetic vs. Thermodynamic Control: Varying reaction times (12–48 hrs) may favor different pathways. Conduct time-course studies with TLC monitoring .
Advanced: How can computational methods predict reactivity patterns for this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model transition states in Suzuki couplings or ester hydrolysis .
- Reaction Path Screening: Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for cross-coupling or heterocycle formation .
- Machine Learning: Train models on existing pyrazole-boronic ester datasets to predict optimal solvent/base combinations .
Basic: What strategies enhance solubility for in vitro biological assays without altering reactivity?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤10%) in aqueous buffers. For lipophilic media, add Tween-80 (0.1%) .
- Prodrug Design: Hydrolyze the ethyl ester in situ using esterases to generate the water-soluble carboxylic acid .
Advanced: How can this compound serve as a building block for synthesizing polyheterocyclic systems?
Methodological Answer:
- Cross-Coupling: React with aryl halides to install substituents on the pyrazole ring .
- Cyclization: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl esters to form triazole-linked hybrids .
- Post-Functionalization: Introduce fluorophores via ester hydrolysis and amide coupling .
Basic: What purification challenges arise during scale-up, and how are they addressed?
Methodological Answer:
- Challenge: Column chromatography becomes inefficient at >10 g scale.
- Solution: Switch to recrystallization (e.g., 2-propanol/hexane) or centrifugal partition chromatography .
- Quality Control: Validate purity at each step via HPLC with UV/ELSD detection .
Advanced: What mechanistic insights explain the regioselectivity of reactions involving the pyrazole ring?
Methodological Answer:
- Electronic Effects: The electron-withdrawing dioxaborolane group directs electrophilic substitution to the N-1 position.
- Steric Hindrance: The 4,4,5,5-tetramethyl groups shield the adjacent carbon, favoring reactions at the propanoate side chain .
- Kinetic Studies: Use in-situ IR or stopped-flow NMR to track intermediate formation .
Basic: How does the ethyl ester moiety influence metabolic stability in pharmacokinetic studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
